molecular formula C25H22N4O B607744 GS-626510

GS-626510

Cat. No.: B607744
M. Wt: 394.5 g/mol
InChI Key: KHQQNXFBTALTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GS-626510 is a novel, potent, and orally active inhibitor of the bromodomain and extraterminal (BET) family of proteins. These proteins include BRD2, BRD3, BRD4, and BRDT, which play crucial roles in regulating gene expression by recognizing acetylated lysine residues on histones and other proteins. This compound has shown significant potential in preclinical studies for its anticancer properties, particularly in targeting cancers that overexpress the c-Myc oncogene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GS-626510 involves multiple steps, starting with the preparation of key intermediates. The primary synthetic route includes the formation of a 3,5-dimethylisoxazole aryl-benzimidazole core structure. This is achieved through a series of reactions, including nitration, reduction, and cyclization. The final product is obtained by coupling the core structure with various substituents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

GS-626510 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can modify the existing functional groups .

Scientific Research Applications

GS-626510 has a wide range of scientific research applications:

Mechanism of Action

GS-626510 exerts its effects by binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones. This inhibition disrupts the recruitment of transcriptional machinery to gene promoters, leading to the downregulation of oncogenes such as c-Myc. The compound also induces apoptosis in cancer cells by activating caspases and reducing the levels of phosphorylated c-Myc .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GS-626510

This compound is unique due to its high potency and oral bioavailability. It has shown greater efficacy in preclinical models compared to other BET inhibitors like JQ1. Additionally, this compound has demonstrated the ability to overcome resistance mechanisms that limit the effectiveness of other BET inhibitors .

Properties

IUPAC Name

4-[2-cyclopropyl-7-(6-methylquinolin-5-yl)-3H-benzimidazol-5-yl]-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O/c1-13-6-9-20-18(5-4-10-26-20)22(13)19-11-17(23-14(2)29-30-15(23)3)12-21-24(19)28-25(27-21)16-7-8-16/h4-6,9-12,16H,7-8H2,1-3H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQQNXFBTALTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)C3=C4C(=CC(=C3)C5=C(ON=C5C)C)NC(=N4)C6CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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